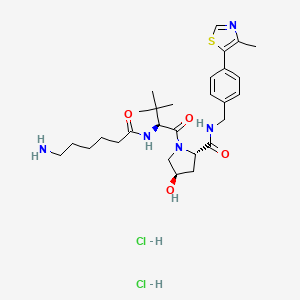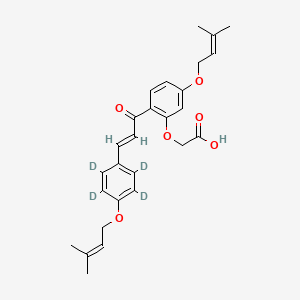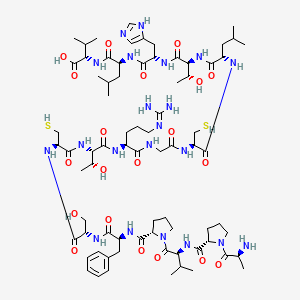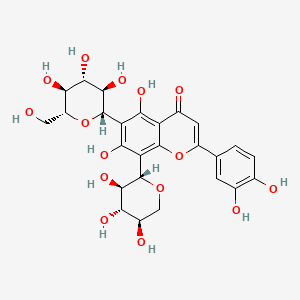![molecular formula C30H30N6O2 B12371235 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile is a complex organic compound with potential applications in various scientific fields. It features a pyridazinone core, a benzonitrile group, and a deuterium-labeled ethyl group, making it a unique molecule for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile involves multiple steps. One reported method includes the following steps :
Starting Materials: 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile and (S)-1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)ethan-1-ol.
Reaction Conditions: The reaction is carried out in anhydrous tetrahydrofuran (THF) with triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) at 0°C, followed by warming to room temperature.
Workup: The reaction mixture is quenched with ice water, extracted with dichloromethane (CH2Cl2), and the organic layers are dried and concentrated under reduced pressure.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazinone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterium-labeled analogs.
Applications De Recherche Scientifique
3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile has several scientific research applications :
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The deuterium labeling may also influence its metabolic stability and pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridazinone derivatives and benzonitrile-containing molecules. Examples are:
3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile: A precursor in the synthesis of the target compound.
(S)-1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)ethan-1-ol: Another key intermediate.
Uniqueness
The uniqueness of 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile lies in its deuterium labeling, which can enhance its stability and alter its interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C30H30N6O2 |
|---|---|
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C30H30N6O2/c1-21(36-29(37)10-9-28(34-36)25-7-3-5-23(15-25)17-31)24-6-4-8-26(16-24)30-32-18-27(19-33-30)38-20-22-11-13-35(2)14-12-22/h3-10,15-16,18-19,21-22H,11-14,20H2,1-2H3/t21-/m1/s1/i21D |
Clé InChI |
UIXLPSRJOFRUNA-YTKXJTHNSA-N |
SMILES isomérique |
[2H][C@@](C)(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N |
SMILES canonique |
CC(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


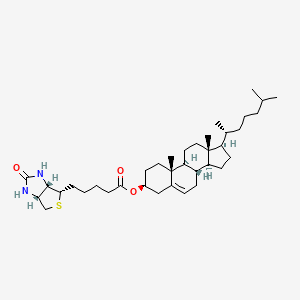
![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
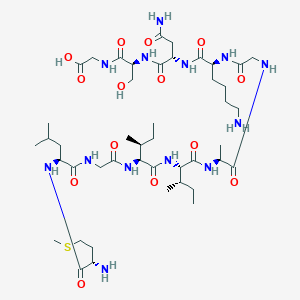
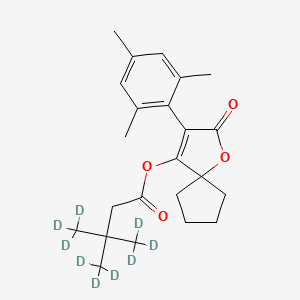
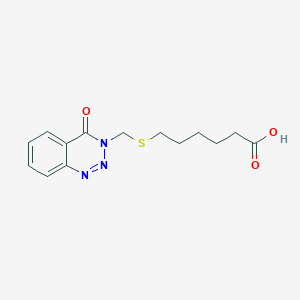
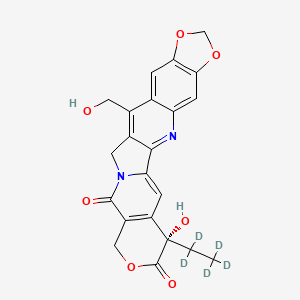
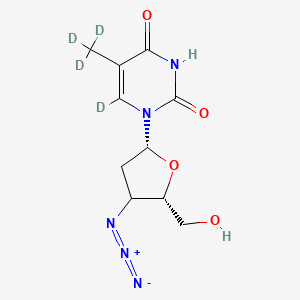
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)

